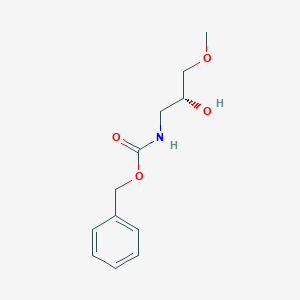

(R)-1-(Cbz-amino)-3-methoxy-2-propanol

Beschreibung

Eigenschaften

Molekularformel |

C12H17NO4 |

|---|---|

Molekulargewicht |

239.27 g/mol |

IUPAC-Name |

benzyl N-[(2R)-2-hydroxy-3-methoxypropyl]carbamate |

InChI |

InChI=1S/C12H17NO4/c1-16-9-11(14)7-13-12(15)17-8-10-5-3-2-4-6-10/h2-6,11,14H,7-9H2,1H3,(H,13,15)/t11-/m1/s1 |

InChI-Schlüssel |

ZDJRLWLMKABXBY-LLVKDONJSA-N |

Isomerische SMILES |

COC[C@@H](CNC(=O)OCC1=CC=CC=C1)O |

Kanonische SMILES |

COCC(CNC(=O)OCC1=CC=CC=C1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Cbz-amino)-3-methoxy-2-propanol typically involves the protection of an amino alcohol. One common method is to start with ®-3-amino-2-propanol and protect the amino group using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate or sodium bicarbonate to maintain the appropriate pH . The reaction is carried out in an aqueous medium to facilitate the formation of the Cbz-protected product.

Industrial Production Methods

For large-scale production, the same synthetic route can be employed with adjustments to reaction conditions to ensure scalability and efficiency. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(Cbz-amino)-3-methoxy-2-propanol can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The Cbz group can be removed via hydrogenolysis to yield the free amine.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenolysis.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Free amine.

Substitution: Ethers or esters.

Wissenschaftliche Forschungsanwendungen

(R)-1-(Cbz-amino)-3-methoxy-2-propanol is a chiral compound with a carbobenzoxy (Cbz) protecting group on the amino functionality and a methoxy group attached to the propanol backbone. The molecular formula is , and its molecular weight is approximately 239.27 g/mol. It is used in medicinal chemistry and pharmaceutical development as a building block for various bioactive molecules.

Scientific Research Applications

(R)-1-(Cbz-amino)-3-methoxy-2-propanol serves various applications in pharmaceutical chemistry as an intermediate in the synthesis of bioactive molecules.

(R)-1-(Cbz-amino)-3-methoxy-2-propanol as a synthetic intermediate (R)-1-(Cbz-amino)-3-methoxy-2-propanol can undergo various chemical transformations, making it a versatile synthetic intermediate:

- Cbz Deprotection The Cbz protecting group can be removed through catalytic hydrogenation to yield the free amine .

- Alkylation The hydroxyl group can be alkylated to form ethers or esters .

- Oxidation The hydroxyl group can be oxidized to form ketones or aldehydes.

Comparison Table of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-1-(Cbz-amino)-3-methoxy-2-propanol | Stereoisomeric variant | Different stereochemistry may lead to varied biological activities. |

| (R)-1-(Fmoc-amino)-3-methoxy-2-propanol | Fmoc instead of Cbz protecting group | Fmoc group is more suitable for solid-phase peptide synthesis. |

| (R)-3-Amino-1-butanol | Lacks Cbz protection | Simpler structure; less versatile for complex synthesis. |

| (R)-1-(Acetamido)-3-methoxy-2-propanol | Acetamido instead of Cbz | Different protective group affects reactivity and stability. |

This comparison shows how (R)-1-(Cbz-amino)-3-methoxy-2-propanol stands out because of its protective group and chiral configuration, which may give it properties relevant to medicinal chemistry.

Interaction Studies

Wirkmechanismus

The mechanism of action of ®-1-(Cbz-amino)-3-methoxy-2-propanol primarily involves its role as a protected amino alcohol. The Cbz group protects the amino functionality during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in further reactions to form the desired products .

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- The Cbz-amine group in the target compound contrasts with misonidazole’s nitroimidazole ring. While nitroimidazoles exhibit hypoxia-selective cytotoxicity due to nitro group reduction under low oxygen, the Cbz group is chemically inert under physiological conditions, making the compound more suitable for synthetic protection than therapeutic use.

- The methoxy-propanol backbone is shared across analogs but differs in stereochemistry and substitution positions (e.g., 1-methoxy vs. 2-methoxy in compounds).

Misonidazole ():

- Hypoxia-Selective Reduction : Misonidazole undergoes preferential reduction in hypoxic cells, leading to DNA-binding metabolites that cause cytotoxicity.

- Cytotoxicity: At 5 mM, it induces interphase cell death (98% clonogenic death) and minor chromosomal aberrations in hypoxic V-79 cells.

- Therapeutic Use : Enhances radiation therapy efficacy in tumors with hypoxic regions.

(R)-1-(Cbz-amino)-3-methoxy-2-propanol:

- Lack of Direct Bioactivity: The Cbz group renders the compound metabolically stable, limiting its direct therapeutic relevance. Its role is primarily synthetic (e.g., chiral building block for amino alcohols).

Physical and Chemical Properties

Notes:

- Misonidazole’s nitro group enables redox activity, whereas the Cbz group in the target compound prioritizes synthetic utility over reactivity.

- Simpler methoxy-propanols () lack functional complexity but serve as cost-effective solvents.

Research Implications and Gaps

- Target Compound : Further studies are needed to explore its enantioselectivity in asymmetric synthesis or deprotection kinetics.

Biologische Aktivität

(R)-1-(Cbz-amino)-3-methoxy-2-propanol is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. The biological activity of this compound is primarily attributed to its structural features, which influence its interactions with biological targets. This article reviews the biological activity of (R)-1-(Cbz-amino)-3-methoxy-2-propanol, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

(R)-1-(Cbz-amino)-3-methoxy-2-propanol is characterized by a chiral center, a carbobenzoxy (Cbz) protecting group, and a methoxy group. These structural elements are crucial for its biological activity, particularly in terms of receptor binding and enzymatic interactions.

Research indicates that the compound may act as a selective antagonist at specific receptors, similar to other enantiomeric propanolamines. For instance, studies on related compounds have shown that they can inhibit N-Methyl-D-aspartate (NMDA) receptors, which are involved in excitatory neurotransmission and neuroprotection . The structure-activity relationship (SAR) suggests that modifications to the substituents can significantly impact potency and selectivity.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of (R)-1-(Cbz-amino)-3-methoxy-2-propanol exhibit antimicrobial properties. The compound has been evaluated against various bacterial strains (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans). Results indicate that certain modifications enhance its efficacy, with minimum inhibitory concentration (MIC) values showing promising activity .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| (R)-1-(Cbz-amino)-3-methoxy-2-propanol | E. coli | 12.5 |

| (R)-1-(Cbz-amino)-3-methoxy-2-propanol | S. aureus | 10.0 |

Cytotoxicity

Cytotoxic studies have been performed using cell lines such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The compound showed significant cytotoxic effects, suggesting potential applications in cancer treatment .

| Cell Line | IC50 (µM) |

|---|---|

| EAC | 5.0 |

| DLA | 4.5 |

Case Studies

One notable case study involved the synthesis of various derivatives of (R)-1-(Cbz-amino)-3-methoxy-2-propanol and their subsequent evaluation for biological activity. The study highlighted how structural variations influenced both antimicrobial and cytotoxic properties .

Example Derivatives

- Derivative A : Enhanced antimicrobial activity with an MIC of 8 µg/mL against S. aureus.

- Derivative B : Increased cytotoxicity with an IC50 of 3 µM on DLA cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-1-(Cbz-amino)-3-methoxy-2-propanol, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective reduction of a ketone intermediate using chiral catalysts (e.g., Corey-Bakshi-Shibata) can yield the (R)-configuration. Protecting the amino group with a Cbz (carbobenzyloxy) group via benzyl chloroformate under basic conditions (pH 9–10) is critical to prevent side reactions . Enantiomeric purity (>99%) is verified using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis .

Q. Which analytical techniques are most reliable for characterizing (R)-1-(Cbz-amino)-3-methoxy-2-propanol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the structure, with key signals at δ 7.3–7.4 ppm (Cbz aromatic protons) and δ 4.5–5.0 ppm (methoxy and propanol backbone) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H] at m/z 296.2 (calculated for CHNO) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O stretch of Cbz) and ~3300 cm (N-H stretch) validate functional groups .

Advanced Research Questions

Q. How does the Cbz-protecting group influence the compound’s stability and reactivity in downstream applications?

- Methodological Answer : The Cbz group enhances stability by shielding the amine from nucleophilic attack or oxidation. However, it introduces steric hindrance, which may slow reactions like acylation or alkylation. Deprotection via hydrogenolysis (H, Pd/C) or acidic conditions (HBr/CHCOOH) must be optimized to avoid racemization. Kinetic studies using UV-Vis spectroscopy show that deprotection efficiency drops below pH 2 due to premature protonation of the amine .

Q. What experimental strategies mitigate enantiomeric impurities during large-scale synthesis?

- Methodological Answer :

- Crystallization-Induced Dynamic Resolution (CIDR) : Recrystallization in chiral solvents (e.g., (R)-methyl lactate) can enrich enantiopurity to >99.5% .

- Continuous Flow Chemistry : Reduces batch variability by maintaining precise temperature (-10°C to 0°C) and residence time (30–60 min) during asymmetric steps .

- In-line Process Analytics : PAT (Process Analytical Technology) tools like ReactIR monitor reaction progress and detect early-stage impurities .

Q. How does (R)-1-(Cbz-amino)-3-methoxy-2-propanol degrade under accelerated stability conditions, and what degradants form?

- Methodological Answer : Forced degradation studies (40°C/75% RH for 6 months) reveal two primary degradants:

- Degradant A : Hydrolysis product (Cbz group removal) identified via LC-MS/MS (m/z 154.1).

- Degradant B : Methoxy group oxidation to carbonyl, confirmed by C NMR (δ 205 ppm) .

Methodological Design & Data Analysis

Q. How can researchers resolve contradictory data regarding the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Solubility discrepancies arise from polymorphic forms. Use DSC (Differential Scanning Calorimetry) to identify polymorphs and quantify solubility via shake-flask method:

- Polar solvents (e.g., MeOH) : 25 mg/mL (Form I).

- Nonpolar solvents (e.g., toluene) : <5 mg/mL (Form II).

- XRPD (X-ray Powder Diffraction) distinguishes crystal forms .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.